REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:12])=[C:4]([NH:8][CH2:9][CH2:10][CH3:11])[N:5]=[N:6][CH:7]=1.[CH:13](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:3]2[N:12]=[CH:13][N:8]([CH2:9][CH2:10][CH3:11])[C:4]=2[N:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N=NC1)NCCC)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2:MeOH 98:2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=NC1)N(C=N2)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |